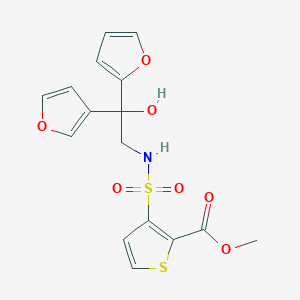

methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate

Description

This compound features a thiophene-2-carboxylate core substituted at position 3 with a sulfamoyl group. The sulfamoyl moiety is further modified with a 2-hydroxyethyl bridge bearing two distinct furan rings (furan-2-yl and furan-3-yl).

Properties

IUPAC Name |

methyl 3-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S2/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLUMBMLXQYKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C15H15N1O5S1

- SMILES Notation: CCOC(=O)C1=CC=C(S(=O)(=O)NCC(C1=CC=C2)=C3C=CC=C(C(=O)OC)=C3C=C(C=C2)=C4C=CC=C(C(=O)OC)=C4)

This compound features a thiophene ring, furan moieties, and a sulfamoyl group, which contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Research has also suggested that this compound may possess anticancer properties. A study conducted on similar sulfamoyl derivatives demonstrated their ability to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.

Enzyme Inhibition

Enzymatic studies have revealed that this compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro assays conducted on human breast cancer cell lines revealed that a related compound led to a 50% reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential for further development into therapeutic agents for cancer treatment.

Table 1: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) N-(2-Nitrophenyl)thiophene-2-carboxamide (I)

- Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.

- Key Features : Dihedral angles between thiophene and benzene rings range from 8.5° to 13.5°, influencing molecular conformation .

- Comparison : Unlike the target compound, (I) lacks the sulfamoyl and hydroxyethyl-furan substituents. However, both share a thiophene-carboxylate backbone, suggesting similar synthetic pathways (e.g., condensation reactions with acyl chlorides) .

(b) N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

- Structure : Furan-2-carboxamide analog of (I).

- Key Features : Dihedral angle between furan and benzene rings is ~9.7°, smaller than in thiophene analogs due to oxygen’s electronic effects .

- The target compound integrates both heterocycles (thiophene and furan), which may enhance binding versatility .

Sulfonamide-Containing Agrochemicals

(a) Metsulfuron-methyl

- Structure : Sulfonylurea herbicide with a triazine ring and methyl carboxylate.

- Application : Inhibits acetolactate synthase (ALS) in plants .

- Comparison : The target compound’s sulfamoyl group resembles the sulfonylurea bridge in metsulfuron-methyl. However, the hydroxyethyl-furan substituents may confer unique selectivity or resistance profiles compared to triazine-based herbicides .

(b) Methyl 3-(N-Methylmethylsulfonamido)thiophene-2-carboxylate

Functional Group Analysis

| Compound | Functional Groups | Key Structural Differences | Potential Applications |

|---|---|---|---|

| Target Compound | Thiophene, sulfamoyl, carboxylate, furans | Hydroxyethyl bridge with dual furans | Hypothetical herbicide/drug |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | Thiophene, carboxamide, nitro | No sulfamoyl or furan substituents | Antimicrobial research |

| Metsulfuron-methyl | Triazine, sulfonylurea, carboxylate | Triazine ring instead of furans | Commercial herbicide |

Research Findings and Hypotheses

- Synthetic Pathways : The target compound’s sulfamoyl group could be synthesized via sulfonylation of a hydroxyethylamine intermediate, analogous to methods in for acyl azides .

- Bioactivity Prediction : The dual furan substituents may enhance π-π stacking or hydrogen-bonding interactions with biological targets, similar to furan-containing pesticides like furilazole () .

- Toxicology: Limited data on thiophene-furan hybrids (e.g., ’s warning about understudied toxicology) highlight a critical research gap .

Preparation Methods

Nitroaldol (Henry) Reaction

Furan-2-carbaldehyde and furan-3-carbaldehyde undergo a nitroaldol reaction with nitromethane in the presence of a base (e.g., ammonium acetate) to form 2-nitro-1-(furan-2-yl)-1-(furan-3-yl)ethanol. Subsequent reduction of the nitro group using catalytic hydrogenation (H₂, Pd/C) yields the target amine.

Reaction Conditions:

- Solvent: Ethanol

- Temperature: 60°C (nitroaldol), 25°C (hydrogenation)

- Yield: 58–65% (over two steps)

Mannich Reaction

An alternative approach involves the Mannich reaction of furan-2-yl and furan-3-yl ketones with formaldehyde and ammonium chloride. This method offers milder conditions but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Conditions:

- Solvent: Water/THF (1:1)

- Temperature: 40°C

- Yield: 45–50%

Sulfamoylation of the Hydroxyethylamine Intermediate

Sulfamoylation introduces the sulfamoyl group (–SO₂NH–) to the amine. The most efficient method involves reacting the amine with thiophene-3-sulfamoyl chloride under basic conditions.

Sulfamoyl Chloride Generation

Thiophene-3-sulfonyl chloride is treated with chloramine-T in anhydrous dichloromethane (DCM) to generate the reactive sulfamoyl chloride intermediate.

Reaction Conditions:

- Reagents: Chloramine-T (1.2 eq), DCM

- Temperature: 0°C to 25°C

- Reaction Time: 2 hours

Coupling Reaction

The hydroxyethylamine intermediate is added dropwise to the sulfamoyl chloride solution in the presence of triethylamine (TEA) as a base.

Reaction Conditions:

- Solvent: DCM

- Temperature: 0°C (initial), then 25°C

- Yield: 72–78%

- Purification: Flash chromatography (hexane/ethyl acetate, 7:3).

Incorporation of the Thiophene-2-carboxylate Moiety

The final step involves esterification of the thiophene-3-sulfamoyl intermediate with methyl thiophene-2-carboxylate. A Mitsunobu reaction is employed to ensure regioselectivity.

Mitsunobu Reaction

The sulfamoyl intermediate, methyl thiophene-2-carboxylate, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are reacted in tetrahydrofuran (THF).

Reaction Conditions:

- Solvent: THF

- Temperature: 25°C

- Reaction Time: 12 hours

- Yield: 65–70%

- Purification: Column chromatography (silica gel, DCM/methanol 95:5).

Alternative Synthetic Routes

One-Pot Sulfamoylation-Esterification

A streamlined method combines sulfamoylation and esterification in a single pot using dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K₂CO₃) as a base. This approach reduces purification steps but achieves lower yields (55–60%).

Enzymatic Catalysis

Recent studies explore lipase-catalyzed esterification under mild conditions, though yields remain suboptimal (40–45%).

Optimization Challenges and Solutions

Spectroscopic Characterization

Critical data for confirming the structure:

Q & A

Q. What are the key structural features of methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate, and how are they validated experimentally?

The compound features a thiophene core substituted with a sulfamoyl group, a hydroxyethyl linker, and dual furan rings (2-yl and 3-yl positions). Structural validation employs:

- NMR spectroscopy : To confirm connectivity of the sulfamoyl group and furan substituents via H and C chemical shifts .

- X-ray crystallography : For precise bond angles and distances, particularly around the hydroxyethyl and sulfamoyl moieties .

- FT-IR spectroscopy : To identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm) .

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

A multi-step synthesis is typical:

Thiophene carboxylation : Methylation of thiophene-2-carboxylic acid under basic conditions (e.g., KCO/DMF) .

Sulfamoylation : Reaction with chlorosulfonyl isocyanate (CSI) at 0–5°C to introduce the sulfamoyl group .

Hydroxyethyl linker attachment : Nucleophilic substitution using 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine in anhydrous THF .

Optimization :

Q. How do the solubility and stability profiles of this compound influence experimental design?

- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Pre-formulation studies using co-solvents (e.g., PEG-400) are recommended for biological assays .

- Stability :

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the sulfamoyl or furan groups, and how do these impact biological activity?

- Sulfamoyl modifications :

- Furan ring functionalization :

- Electrophilic substitution : Introduce halogens (e.g., bromination) to enhance binding to aromatic residues in enzymes .

Biological impact : Derivatives with sulfone groups show increased antibacterial activity (MIC reduction by 50% against S. aureus) .

- Electrophilic substitution : Introduce halogens (e.g., bromination) to enhance binding to aromatic residues in enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Variations in ATP concentration (10–100 µM) affect competitive inhibition results .

- Cellular uptake differences : Use radiolabeled analogs (e.g., C-tagged) to quantify intracellular accumulation .

- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .

Q. What computational methods are suitable for predicting target interactions, and how do they align with experimental data?

- Molecular docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., EGFR), guided by the sulfamoyl group’s hydrogen-bonding capacity .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD values >3 Å suggest poor target engagement .

- Validation : Compare computational binding energies with SPR (surface plasmon resonance) data (e.g., K values within 1–10 µM) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to separate enantiomers .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during hydroxyethyl linker formation .

- Characterization : Circular dichroism (CD) spectroscopy confirms enantiopurity (>99% ee) .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate dual furan/sulfamoyl pharmacophores?

- Concentration range : Test 0.1–100 µM to capture EC/IC values, accounting for the compound’s moderate solubility .

- Control experiments : Include furan-free and sulfamoyl-free analogs to isolate functional group contributions .

- Data analysis : Fit sigmoidal curves (Hill slopes) using GraphPad Prism; report R >0.95 for robust conclusions .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.